N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-pyridin-3-yl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20(23-15-4-3-9-22-13-15)17-12-19(14-7-10-21-11-8-14)24-18-6-2-1-5-16(17)18/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMWYIQEVVJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyridine Substitution: The quinoline core can be further functionalized by introducing pyridine groups through nucleophilic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group, which can be done by reacting the carboxylic acid derivative of quinoline with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been investigated for its anticancer properties. Studies have shown that quinoline derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, quinoline-based compounds have been documented to inhibit the activity of kinases involved in tumor growth, making them potential candidates for targeted cancer therapy .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity, particularly against resistant strains of bacteria and fungi. The presence of the pyridine rings enhances its ability to interact with biological targets, potentially disrupting microbial cell functions . This makes it a candidate for further development as an antimicrobial agent.
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in combating malaria. These compounds have shown efficacy against Plasmodium falciparum, with mechanisms involving the inhibition of translation elongation factors critical for the parasite's protein synthesis .
Biochemical Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on cytochrome P450 enzymes, which are essential for drug metabolism. Understanding how this compound interacts with these enzymes can provide insights into its pharmacokinetic properties and potential drug-drug interactions .
Biochemical Assays
The compound serves as a valuable tool in biochemical assays aimed at studying enzyme interactions and cellular processes. Its unique structure allows researchers to probe various biological pathways, thereby advancing the understanding of complex biological systems .
Material Science
Fluorescent Probes
Due to its structural characteristics, this compound can be used in the development of fluorescent probes for imaging applications. These probes are crucial for visualizing cellular components and studying dynamic processes within living cells .
Organic Electronics
The compound's conjugated structure suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be harnessed to improve the efficiency and performance of these devices .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Pharmaceutical | Anticancer agents, antimicrobial agents | Targeted therapy, combating resistant infections |
| Biochemical Research | Enzyme inhibition studies, biochemical assays | Insights into drug metabolism and biological pathways |
| Material Science | Fluorescent probes, organic electronics | Enhanced imaging capabilities, improved device performance |
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Lacks the pyridine substituents but shares the quinoline core.
Pyridine-quinoline derivatives: Compounds with similar structures but different substituents.
Uniqueness
N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the specific arrangement of pyridine and quinoline rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(pyridin-3-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies, data tables, and relevant case studies.
Research indicates that quinoline-4-carboxamide derivatives, including this compound, exhibit significant antimalarial activity through the inhibition of translation elongation factor 2 () in Plasmodium falciparum, the causative agent of malaria. This mechanism is novel compared to traditional antimalarials, which primarily target heme polymerization or folate synthesis pathways .
Efficacy in Animal Models
In preclinical studies using the P. berghei malaria mouse model, derivatives from this class demonstrated excellent oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days. The most potent compounds showed low nanomolar potency against P. falciparum strains and maintained a high selectivity index (>100-fold) against human cell lines .
| Compound | EC50 (nM) | ED90 (mg/kg) | Selectivity Index |
|---|---|---|---|
| 1 | 120 | - | >100 |
| 2 (DDD107498) | - | <1 | - |
In Vitro Studies
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits potent inhibitory effects on various cancer cell lines, particularly those associated with pancreatic cancer. The mechanism involves modulation of SIRT6 activity, which plays a crucial role in cellular metabolism and tumor progression .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 5.67 |
| Panc-1 (pancreatic) | 3.45 |
Case Studies
- Pancreatic Cancer : A study highlighted that this compound significantly inhibited tumor growth in xenograft models of pancreatic cancer, demonstrating its potential as a therapeutic agent .
- Breast Cancer : Another investigation revealed that this compound induced apoptosis in breast cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic window .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Studies have shown that it undergoes minimal hepatic metabolism, reducing the risk of drug-drug interactions common with other chemotherapeutics .
Q & A
Q. Advanced Research Focus
- Docking studies : Tools like AutoDock Vina model interactions with kinase ATP-binding pockets (e.g., BCR-ABL), leveraging pyridine-quinoline π-stacking and hydrogen bonding with hinge regions .
- MD simulations : Assess stability of ligand-enzyme complexes (e.g., CYP2C9), highlighting metabolic stability conferred by trifluoromethyl groups .
- QSAR : Correlates substituent position (e.g., pyridin-3-yl vs. pyridin-4-yl) with inhibitory potency, guiding rational design .
How can contradictory data between theoretical predictions and experimental results in structural analysis be resolved?
Q. Advanced Research Focus
- Cross-validation : Combine XRD (for crystalline derivatives) with NOESY NMR to resolve stereochemical ambiguities .
- Isotopic labeling : Use ¹⁵N/¹³C-labeled analogs to trace unexpected NMR shifts or fragmentation in MS .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles to identify conformational discrepancies .
What role does this compound play in chiral metal-organic framework (MOF) design for asymmetric catalysis?
Advanced Research Focus
The pyridine-carboxamide moiety acts as a chiral ligand in MOFs. For example:
- Ligand functionalization : Analogous to N-(pyridin-3-yl)pyrrolidine-2-carboxamide , it coordinates Cr³⁺ nodes in MIL-101, enabling asymmetric aldol reactions (>90% yield, 80% ee) .
- Host-guest studies : MOFs incorporating quinoline derivatives enhance substrate confinement, improving enantioselectivity in C–C bond formations .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- GHS classification : Acute toxicity (Category 4 for oral/dermal/inhalation) mandates PPE (gloves, goggles, respirators) and fume hood use .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C under argon to prevent degradation, as quinoline derivatives are prone to oxidation .
Which advanced analytical techniques assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via UPLC-PDA (e.g., Agilent 1290) to identify hydrolysis byproducts .
- Thermogravimetric analysis (TGA) : Quantifies thermal stability (decomposition >250°C) .
- Light exposure tests : Use ICH Q1B guidelines with xenon lamps to evaluate photolytic degradation .
How do pyridine substituent positions (3 vs. 4) influence physicochemical and biological properties?
Q. Advanced Research Focus
- Solubility : Pyridin-4-yl analogs exhibit higher aqueous solubility due to reduced steric hindrance .
- Bioactivity : Pyridin-3-yl derivatives show stronger CYP2C9 inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for pyridin-4-yl) due to optimal hydrogen bonding .
- Crystallinity : Pyridin-4-yl substituents favor π-π stacking, enhancing crystallinity (melting points 215–262°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
